Cas no 93221-48-8 (2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-)
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
- Levobetaxolol
- (S)-(-)-Betaxolol
- (S)-Betaxolol
- (S)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(propan-2-ylamino)propan-2-ol
- BDBM25752
- Betaxolol, (s)-
- 75O9XHA4TU
- 93221-48-8
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
- (-)-Betaxolol
- AB01566926_01
- 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-
- SCHEMBL23532
- HY-121166
- AC-30590
- UNII-75O9XHA4TU
- DB09351
- [(2S)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl](propan-2-yl)amine
- NCGC00386278-01
- DTXSID30239341
- (S)-1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- Levobetaxolol [INN]
- levobetaxololum
- (2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Q6535758
- GTPL8035
- AKOS005568173
- CHEBI:59254
- EN300-18563034
- (S)-Betaxolol hydrochloride;AL-1577A
- CHEMBL1201274
- (S)-1-(isopropylamino)-3-[p-(cyclopropylmethoxyethyl)phenoxy]-2-propanol
- NS00098733
- LEVOBETAXOLOL [WHO-DD]
- DTXCID50161832
- BRD-K43883465-003-01-5
- STK636241
- (S)-1-(isopropylamino)-3-(p-(cyclopropylmethoxyethyl)phenoxy)-2-propanol
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- Inchi: 1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1
- InChI Key: NWIUTZDMDHAVTP-KRWDZBQOSA-N
- SMILES: O(CCC1C=CC(=CC=1)OC[C@H](CNC(C)C)O)CC1CC1
Computed Properties
- Exact Mass: 307.215
- Monoisotopic Mass: 307.215
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 11
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 50.7A^2
Experimental Properties
- Density: 1.067
- Melting Point: 71-72 ºC
- Boiling Point: 448°C at 760 mmHg
- Flash Point: 224.7°C
- Refractive Index: 1.529
- PSA: 50.72000
- LogP: 2.78430
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18563034-0.05g |
93221-48-8 | 0.05g |
$636.0 | 2023-09-18 |
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Suppliers
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
Recent Advances in the Study of 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- (CAS: 93221-48-8)
The compound 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- (CAS: 93221-48-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of investigation has been the compound's role as a beta-adrenergic receptor antagonist. Preliminary findings suggest that it exhibits high selectivity and affinity for specific receptor subtypes, making it a candidate for the treatment of cardiovascular diseases. Researchers have employed advanced computational modeling and in vitro assays to characterize its binding kinetics and efficacy, revealing a robust interaction with target receptors.
In addition to its cardiovascular applications, recent studies have explored the compound's potential in oncology. Early-stage research indicates that it may modulate signaling pathways involved in cell proliferation and apoptosis, offering a novel approach to cancer therapy. These findings are supported by data from cell culture and animal models, which demonstrate significant inhibition of tumor growth in response to treatment.
The synthesis of 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- has also been a focal point of recent research. Innovative synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. These advancements are critical for facilitating further preclinical and clinical studies.
Overall, the latest research on 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- underscores its therapeutic potential and highlights the need for continued investigation. Future studies should aim to validate these findings in clinical settings and explore additional applications in other disease areas.
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